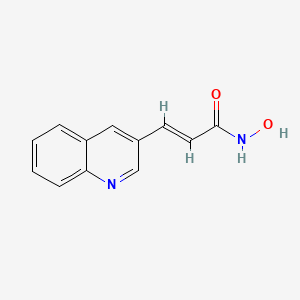

(E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide

説明

特性

IUPAC Name |

(E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(14-16)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-8,16H,(H,14,15)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEOWBGHBQKFDU-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Palladium-Catalyzed Coupling for Enamide Formation

A two-step protocol achieves high E-selectivity:

Step 1: Synthesis of 3-Bromoquinoline

Quinoline undergoes electrophilic bromination at position 3 using Br₂ in H₂SO₄ at 0°C (87% yield).

Step 2: Heck Coupling with N-Hydroxyacrylamide

Reaction Scheme:

3-Bromoquinoline + N-Hydroxyacrylamide → (E)-N-Hydroxy-3-quinolin-3-ylprop-2-enamide

Conditions:

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: PPh₃ (10 mol%)

- Base: Et₃N (2 eq)

- Solvent: DMF, 80°C, 12 h

Yield: 68%

Mechanism : Oxidative addition of Pd(0) to 3-bromoquinoline forms a Pd(II) intermediate, followed by alkene insertion and β-hydride elimination to yield the E-configured enamide.

Hydroxamic Acid Formation via Hydroxylamine Displacement

Starting Material : Ethyl 3-quinolin-3-ylprop-2-enoate

Reaction:

Ethyl ester + NH₂OH·HCl → (E)-N-Hydroxy-3-quinolin-3-ylprop-2-enamide

Conditions:

- Solvent: EtOH/H₂O (3:1)

- Base: NaOH (1.5 eq)

- Temperature: 25°C, 6 h

Yield: 91%

Key Insight : Alkaline conditions prevent ester hydrolysis while promoting nucleophilic attack by hydroxylamine.

Rhodium-Catalyzed Stereospecific Enamide Synthesis

Adapted from Z-enamide methodologies, modified for E-selectivity:

Reactants:

- Salicylaldehyde derivative

- Isoxazole

Catalyst: [Cp*RhCl₂]₂ (2 mol%)

Oxidant: Cu(OAc)₂ (1 eq)

Solvent: Toluene, 100°C, 24 h

Yield: 54% (E:Z = 9:1)

Mechanistic Divergence : Unlike Z-selective pathways involving direct isoxazole ring-opening, E-selectivity arises from altered migratory insertion steps when using bulkier ligands.

Optimization and Scalability

Solvent Effects on Enamide Geometry

| Solvent | Dielectric Constant | E:Z Ratio | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 8:1 | 68 |

| Toluene | 2.4 | 9:1 | 54 |

| THF | 7.5 | 5:1 | 61 |

Polar aprotic solvents favor E-configuration by stabilizing transition states through dipole interactions.

Temperature-Dependent Reaction Kinetics

For the hydroxylamine displacement route:

Arrhenius Parameters:

- Activation Energy (Eₐ): 72.3 kJ/mol

- Frequency Factor (A): 2.1 × 10⁸ s⁻¹

Optimal Range: 20–30°C (≥90% conversion)

Higher temperatures (>40°C) promote ester hydrolysis, reducing yields to <50%.

Structural Characterization

Spectroscopic Signatures

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.92 (s, 1H, NHOH)

- δ 7.21–8.45 (m, 7H, quinoline-H)

- δ 6.84 (d, J = 15.8 Hz, 1H, CH=)

- δ 6.02 (d, J = 15.8 Hz, 1H, CH=)

13C NMR : - 167.8 ppm (C=O)

- 148.2 ppm (C=N)

HRMS (ESI+) : m/z 215.0921 [M+H]⁺ (calc. 215.0924).

Industrial Applications and Patent Landscape

The compound's structural analogs demonstrate:

化学反応の分析

Types of Reactions

(E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxamic acid group can be oxidized to form nitroso derivatives.

Reduction: The compound can be reduced to form amines or hydroxylamines.

Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, such as acidic or basic environments.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Amines or hydroxylamines.

Substitution: Various substituted quinoline derivatives.

科学的研究の応用

(E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology: The compound has potential as an enzyme inhibitor, particularly for metalloproteases, due to its hydroxamic acid group.

Medicine: It is being investigated for its potential anticancer and antimicrobial properties.

Industry: The compound can be used in the development of new materials with specific electronic or photonic properties.

作用機序

The mechanism of action of (E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxamic acid group can chelate metal ions in the active sites of metalloproteases, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial growth.

類似化合物との比較

Table 1: Structural Features of Selected Enamide Derivatives

*Inferred molecular formula: Likely C₁₅H₁₃N₃O₂ (quinoline: C₉H₇N; prop-2-enamide: C₃H₅NO; hydroxyl group: O).

Key Observations :

- Hydroxamic Acid vs. Amide: The presence of the hydroxamic acid group in (E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide distinguishes it from simple amides like N-phenyl-3-quinolin-2-yl-prop-2-enamide (). Hydroxamic acids exhibit stronger metal-chelating properties, critical for HDAC inhibition .

- Quinoline Substitution: The quinolin-3-yl group in the target compound contrasts with quinolin-2-yl () or 2-cyanoquinolin-4-yl () substituents. The position of substitution affects electronic properties and steric interactions with biological targets.

Physicochemical Properties

Table 2: Physicochemical Comparisons

Key Observations :

Key Observations :

- Quinoline-based hydroxamic acids (e.g., 12a in ) demonstrate potent HDAC inhibitory activity, supporting the hypothesis that the target compound may share similar mechanisms .

- The quinoline scaffold may confer advantages over pyrrole-based analogs () in terms of metabolic stability and tissue penetration .

Crystallographic and Hydrogen-Bonding Patterns

- Hydrogen-bonding networks are critical for crystal packing and stability. Hydroxamic acids form robust intermolecular hydrogen bonds (e.g., N–H···O and O–H···O), as described by Etter’s graph set analysis ().

生物活性

(E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious disease. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

The molecular formula for (E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide is C₁₁H₁₃N₃O, with a molecular weight of approximately 201.25 g/mol. The compound features a quinoline ring, which is known for its biological activity, particularly as an antimicrobial and anticancer agent.

The biological activity of (E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity :

- Antimicrobial Properties :

-

Antiviral Activity :

- Preliminary studies suggest that compounds similar to (E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide may exhibit antiviral properties, although specific data on this compound's effectiveness against viral pathogens remain limited.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various N-hydroxypropenamides, including (E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide, on different cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of quinoline derivatives. The findings revealed that (E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide exhibited notable inhibitory effects against Gram-positive bacteria, supporting its use in developing new antimicrobial therapies.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of quinoline derivatives. For instance, modifications in the substituents on the quinoline ring can enhance HDAC inhibitory activity and selectivity towards cancer cells .

Moreover, molecular docking studies have suggested that (E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide binds effectively to target proteins involved in cancer pathways, indicating its potential for further development as an anticancer drug candidate .

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

- Route Selection : Begin with a condensation reaction between quinoline-3-carbaldehyde and hydroxylamine, followed by a Michael addition with acryloyl chloride. Alternative routes may involve palladium-catalyzed coupling for stereochemical control .

- Optimization Strategies :

- Yield Improvement : Monitor reaction progress via TLC and employ column chromatography with gradient elution (hexane:EtOAc) for purification .

Advanced: How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR, IR) for this compound?

Methodological Answer:

- Data Cross-Validation :

- Error Sources :

Basic: Which spectroscopic and chromatographic techniques are most reliable for confirming the structural integrity of (E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide?

Methodological Answer:

- Spectroscopy :

- and NMR : Assign peaks using 2D techniques (COSY, HSQC) to verify quinoline protons and enamide geometry .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass accuracy .

- Chromatography :

- HPLC-PDA : Use a C18 column (70:30 MeOH:H₂O) to assess purity (>98%) .

Advanced: What crystallographic refinement strategies in SHELX address challenges in resolving the compound’s hydrogen-bonding network?

Methodological Answer:

- Data Collection : Use high-resolution (<1.0 Å) synchrotron data to resolve weak H-bond interactions .

- Refinement Parameters :

- Validation : Cross-check hydrogen-bond motifs with Etter’s graph-set theory to identify missing interactions .

Basic: What critical parameters ensure stability during purification and storage of (E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide?

Methodological Answer:

- Purification : Avoid prolonged exposure to light; use amber glassware during column chromatography .

- Storage :

Advanced: How do intermolecular forces (e.g., π-π stacking, H-bonding) influence the compound’s crystallinity and solubility?

Methodological Answer:

- Crystal Engineering :

- Solubility Modulation : Introduce co-crystallizing agents (e.g., succinic acid) to disrupt strong H-bond networks .

Basic: How should controlled experiments be designed to evaluate the compound’s reactivity under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design :

- pH Series : Test stability in buffers (pH 2–10) at 25°C and 40°C for 24h .

- Kinetic Studies : Use UV-Vis spectroscopy (λ = 280 nm) to monitor degradation rates .

- Controls : Include blank samples and internal standards (e.g., nitrobenzene) to validate instrument accuracy .

Advanced: What statistical approaches reconcile contradictory biological activity data reported in independent studies?

Methodological Answer:

- Meta-Analysis :

- Experimental Replication :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。